What is Valproic acid-d4-1 and its chemical structure?
What is Valproic acid-d4-1 and its chemical structure?
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Valproic acid-d4 is the deuterated form of valproic acid, a widely used pharmaceutical compound. This technical guide provides a comprehensive overview of Valproic acid-d4, its chemical properties, and its applications in research, with a focus on its use as an internal standard in analytical methodologies.
Introduction to Valproic Acid-d4
Valproic acid-d4 (VPA-d4) is a stable isotope-labeled analog of valproic acid (VPA). In VPA-d4, four hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling makes it an ideal internal standard for the quantification of valproic acid in biological matrices using mass spectrometry-based techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The addition of deuterium atoms results in a molecule that is chemically identical to valproic acid but has a higher molecular weight, allowing for its differentiation from the unlabeled analyte in a mass spectrometer.
Valproic acid itself is a branched-chain fatty acid that has been used for decades as an anticonvulsant for the treatment of epilepsy, a mood stabilizer for bipolar disorder, and for the prevention of migraine headaches.[3][4] Its mechanism of action is multifaceted, involving the enhancement of GABAergic neurotransmission, modulation of voltage-gated ion channels, and inhibition of histone deacetylases (HDACs).[5][6][7][8]
Chemical Structure and Properties
The chemical structure of Valproic acid-d4 is fundamental to its application. The deuterium atoms are typically located on the propyl side chains.
Chemical Structure of Valproic Acid-d4:
A table summarizing the key chemical and physical properties of Valproic acid-d4 is provided below.
| Property | Value | References |
| Chemical Formula | C₈H₁₂D₄O₂ | [2][9] |
| Molecular Weight | 148.24 g/mol | [9] |
| CAS Number | 87745-17-3 | [9][10] |
| Synonyms | 2-Propylpentanoic acid-d4, VPA-d4, Valproate-d4 | [1][2] |
| Appearance | Varies; often supplied as a solution or neat oil | [2] |
| Solubility | Soluble in methanol and methyl acetate.[2] | [2] |
Mechanism of Action of Valproic Acid
While Valproic acid-d4 is primarily used as a research tool, understanding the mechanism of action of the parent compound, valproic acid, is crucial for many research applications. The therapeutic effects of valproic acid are attributed to several interconnected pathways.
Enhancement of GABAergic Neurotransmission
Valproic acid increases the concentration of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain.[5][6] It achieves this by inhibiting GABA transaminase, the enzyme responsible for GABA degradation, and by stimulating the activity of glutamic acid decarboxylase, the enzyme that synthesizes GABA.[6] This leads to increased inhibitory signaling in the central nervous system, which is believed to contribute to its anticonvulsant and mood-stabilizing effects.
Inhibition of Histone Deacetylases (HDACs)
Valproic acid is a known inhibitor of class I and IIa histone deacetylases (HDACs).[11][12][13] HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, valproic acid promotes histone hyperacetylation, resulting in a more relaxed chromatin state and the altered expression of numerous genes.[5][12][13] This epigenetic modification is thought to be a key mechanism behind its long-term effects, including its potential anticancer properties.[14]
Modulation of Intracellular Signaling Pathways
Valproic acid has been shown to modulate several intracellular signaling pathways, including the ERK/MAPK and phospholipid signaling pathways.[7][8][11] By influencing these pathways, valproic acid can affect cellular processes such as neurogenesis, neuronal survival, and synaptic plasticity. The attenuation of phospholipid signaling, for instance, has been proposed as a novel mechanism for its therapeutic action.[11]
Experimental Protocols: Quantification of Valproic Acid using VPA-d4
Valproic acid-d4 is indispensable for the accurate quantification of valproic acid in biological samples. Below is a generalized experimental protocol for the analysis of valproic acid in plasma using LC-MS/MS with Valproic acid-d4 as an internal standard.
Materials and Reagents
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Valproic acid analytical standard
-
Valproic acid-d4 (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Ammonium acetate
-
Human plasma (blank)
-
Deionized water
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of Valproic acid-d4 internal standard working solution.
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Vortex briefly to mix.
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Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
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Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical starting conditions that may require optimization for specific instrumentation.
| Parameter | Condition |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | Valproic acid: m/z 143.1 → 143.1 (pseudo-MRM) or other appropriate fragments. Valproic acid-d4: m/z 147.1 → 147.1 (pseudo-MRM) or other appropriate fragments. |
| Collision Energy | Optimize for specific instrument and transitions. |
Conclusion
Valproic acid-d4 is a critical tool for researchers and drug development professionals. Its use as an internal standard ensures the accuracy and reliability of quantitative analytical methods for valproic acid. A thorough understanding of the parent compound's complex mechanism of action further enhances the utility of Valproic acid-d4 in a wide range of research applications, from pharmacokinetic studies to investigations into the epigenetic and signaling effects of this important therapeutic agent.
References
- 1. glpbio.com [glpbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Valproate - Wikipedia [en.wikipedia.org]
- 4. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Valproic Acid? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Valproic Acid-D4 | CAS No- 87745-17-3 | Simson Pharma Limited [simsonpharma.com]
- 10. Valproic Acid-d4 | CAS 87745-17-3 | LGC Standards [lgcstandards.com]
- 11. journals.asm.org [journals.asm.org]
- 12. embopress.org [embopress.org]
- 13. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The histone deacetylase inhibitor valproic acid selectively induces proteasomal degradation of HDAC2 - PMC [pmc.ncbi.nlm.nih.gov]
